molecular formula C18H21N3O4 B7467686 [2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7467686
M. Wt: 343.4 g/mol
InChI Key: UNWRSHCIFJEHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PEPA, and it has been extensively studied for its pharmacological properties.

Mechanism of Action

PEPA acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site that is distinct from the glutamate binding site. This leads to an increase in the influx of calcium ions into the postsynaptic neuron, which triggers a cascade of intracellular signaling events that ultimately result in the strengthening of synaptic connections.
Biochemical and Physiological Effects:
PEPA has been shown to enhance synaptic transmission and plasticity in various regions of the brain, including the hippocampus, cortex, and striatum. It has also been found to improve cognitive function and memory in animal models. Additionally, PEPA has been shown to have neuroprotective effects against excitotoxicity and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PEPA in lab experiments is its potency and specificity for the AMPA receptor, which allows for precise manipulation of synaptic plasticity and learning processes. However, one limitation is that it is a synthetic compound, which may limit its translational potential to clinical applications.

Future Directions

There are several potential future directions for research on PEPA. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used to further elucidate the molecular mechanisms underlying synaptic plasticity and learning. Another direction is the investigation of the neuroprotective effects of PEPA in disease models, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for more translational research to determine the potential clinical applications of PEPA in the treatment of cognitive disorders.

Synthesis Methods

PEPA can be synthesized through a multistep process involving the reaction of 2-ethylpiperidine with ethyl 4-chloro-3-oxobutanoate to form the intermediate compound, which is then reacted with phthalic anhydride to obtain the final product.

Scientific Research Applications

PEPA has been widely studied for its potential applications in the field of neuroscience. It has been found to be a potent agonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. PEPA has also been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.

properties

IUPAC Name

[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-12-7-5-6-10-21(12)15(22)11-25-18(24)16-13-8-3-4-9-14(13)17(23)20-19-16/h3-4,8-9,12H,2,5-7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWRSHCIFJEHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

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